Limaprost

Platelet aggregation Thrombosis Vascular biology

Sourcing Limaprost (OP-1206) for preclinical LSS or TAO research demands a specialist compound. Unlike native PGE1, its structural modifications confer oral bioavailability and 10- to 1,000-fold greater antiplatelet potency. Crucially, its inherent humidity instability necessitates a stabilized formulation (limaprost alfadex with β-cyclodextrin) to ensure shelf-life and reproducible dosing—a critical procurement specification absent from generic alprostadil. Choosing this compound ensures your models for neurogenic claudication, platelet adhesion, and bioanalytical method development are benchmarked against a clinically proven vasoactive agent with superior efficacy over NSAIDs like etodolac.

Molecular Formula C22H36O5
Molecular Weight 380.5 g/mol
CAS No. 74397-12-9
Cat. No. B1675396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLimaprost
CAS74397-12-9
SynonymsONO 1206;  ONO 1206;  ONO 1206;  OP 1206;  Limaprost;  17α,20-dimethyl-Δ2-PGE1;  17α,20-dimethyl-Δ2-Prostaglandin E1.
Molecular FormulaC22H36O5
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O
InChIInChI=1S/C22H36O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b11-8+,13-12+/t16-,17+,18+,19+,21+/m0/s1
InChIKeyOJZYRQPMEIEQFC-UAWLTFRCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Limaprost 74397-12-9: A Potent Oral Prostaglandin E1 Analog for Ischemic and Neurological Research


Limaprost (CAS 74397-12-9, also known as OP-1206) is a synthetic, orally bioavailable analog of prostaglandin E1 (PGE1, alprostadil). It features structural modifications—specifically a 17α,20-dimethyl substitution and a Δ2 double bond—designed to confer prolonged metabolic half-life and enhanced potency relative to native PGE1 [1]. As a vasodilator and potent inhibitor of platelet adhesion and aggregation, limaprost increases peripheral and spinal blood flow and exerts antithrombotic effects [2]. It is clinically indicated in Japan for improving ischemic symptoms associated with thromboangiitis obliterans (Buerger's disease) and for acquired lumbar spinal canal stenosis (LSCS) [3].

Limaprost 74397-12-9: Why Generic Substitution or Class-Analog Interchange Is Scientifically Unjustified


Substituting limaprost with other prostaglandin E1 analogs or alternative vasoactive agents is not pharmacologically equivalent and may compromise experimental or therapeutic outcomes. Unlike native PGE1 (alprostadil), which is rapidly metabolized and requires intravenous or intra-arterial administration, limaprost possesses a modified chemical structure that confers both oral bioavailability and a significantly enhanced potency profile [1]. Furthermore, limaprost demonstrates a unique, quantifiable efficacy advantage over NSAIDs for neurogenic intermittent claudication in lumbar spinal stenosis, a clinical domain where other vasodilators lack robust evidence [2]. Even among oral prostacyclin analogs, limaprost's potency against platelet adhesion exceeds that of PGE1 by orders of magnitude [3]. Additionally, its inherent chemical instability to humidity necessitates a specialized formulation (limaprost alfadex with β-cyclodextrin) to ensure shelf-life and reproducible dosing, a critical procurement consideration absent from generic alprostadil or beraprost specifications [4]. Therefore, interchanging limaprost with a class analog without rigorous re-validation introduces significant risk of altered potency, bioavailability, and clinical efficacy.

Limaprost 74397-12-9: A Quantitative Evidence Guide to Differentiation from Closest Analogs and Alternatives


In Vitro Platelet Adhesion Inhibition Potency of Limaprost Compared to Native PGE1 (Alprostadil)

Limaprost exhibits a dramatically higher potency than its parent compound, prostaglandin E1 (PGE1/alprostadil), in inhibiting platelet adhesiveness. In vitro assays demonstrate that limaprost is 10 to 1,000 times more potent than PGE1 as an inhibitor of platelet adhesion [1]. This quantitative difference is a direct consequence of its structural modifications (17α,20-dimethyl-Δ2-PGE1), which were specifically engineered to enhance stability and receptor interaction.

Platelet aggregation Thrombosis Vascular biology Antiplatelet

Clinical Efficacy of Limaprost in Lumbar Spinal Stenosis: Comparative Improvement in Quality of Life and Walking Distance vs. NSAID (Etodolac)

In a randomized controlled trial (RCT) comparing limaprost (15 μg/day) to the NSAID etodolac (400 mg/day) over 8 weeks in patients with lumbar spinal stenosis (LSS) and cauda equina symptoms, limaprost demonstrated statistically superior outcomes across multiple domains. Limaprost resulted in significantly greater improvements in five subscales of the Short Form-36 (SF-36) health-related quality of life (HRQOL) instrument: physical functioning, role physical, bodily pain, vitality, and mental health [1]. Additionally, limaprost was significantly better than etodolac for reducing leg numbness, increasing neurogenic intermittent claudication (NIC) walking distance, and improving subjective improvement and satisfaction scores [1].

Lumbar spinal stenosis Neurogenic claudication HRQOL Pain management

Comparative Efficacy of Limaprost vs. Pregabalin in Lumbar Spinal Stenosis: A Direct Non-Inferiority Analysis

A prospective, randomized, single-blinded, controlled trial directly compared limaprost to pregabalin (an α2δ ligand commonly used for neuropathic pain) in 222 patients with lumbar spinal stenosis (LSS) over 6 weeks. The study found that both drugs led to significant improvements in the primary outcome (Visual Analogue Scale for back and leg pain) and secondary outcomes (Oswestry Disability Index, European Quality of Life 5 Dimensions, and sleep quality), but critically, there was no significant difference between the two groups on any measured endpoint [1]. A subsequent systematic review of two head-to-head trials confirmed these findings, concluding no significant difference in efficacy between pregabalin and limaprost for improving pain, disability, or quality of life in LSS [2].

Lumbar spinal stenosis Neuropathic pain Pregabalin Comparative effectiveness

Dose-Response Relationship and Therapeutic Window Determination in Lumbar Spinal Stenosis

The clinical dose of limaprost for lumbar spinal canal stenosis was established through rigorous dose-finding studies. A Phase III trial in 146 patients demonstrated that limaprost 15 μg/day was superior to limaprost 3 μg/day for the primary endpoints of 'overall drug usefulness' and 'overall improvement from baseline' [1]. A separate Phase II trial further clarified the dose-response, showing that the efficacy of limaprost 15 μg/day was not significantly different from 30 μg/day but tended to be better than 6 μg/day, thereby establishing 15 μg/day as the optimal therapeutic dose for this indication [1]. This narrow therapeutic window is a direct consequence of the compound's high potency.

Dose optimization Lumbar spinal stenosis Phase II/III trial Therapeutic window

Comparative Hemodynamic Effects: Vasodilation and Increased Coronary Blood Flow in a Canine Model

In an anesthetized dog model, the direct vasodilatory potency of limaprost was quantified. Intra-coronary injection of limaprost at a dose of 100 ng/kg resulted in a significant increase in coronary blood flow by 60-80% [1]. This potent vasodilation contributes to its antianginal and anti-ischemic properties, differentiating it from other antiplatelet agents like ticlopidine or cilostazol which do not share this same degree of direct vasodilatory effect at such low doses.

Vasodilation Coronary blood flow Cardiovascular Hemodynamics

Formulation-Dependent Stability: Quantified Shelf-Life Under Accelerated Humid Conditions

Limaprost is intrinsically unstable in the presence of humidity, a characteristic shared by many prostaglandins. However, a specific moisture-resistant formulation utilizing β-cyclodextrin (β-CD) as a stabilizing excipient has been developed and quantitatively validated. Limaprost alfadex lyophilized with β-CD was shown to be chemically stable for 19 weeks at 30°C and 75% relative humidity (R.H.), a highly accelerated aging condition [1]. Without this specific β-CD stabilization, limaprost degrades rapidly under the same conditions, rendering standard generic formulations unsuitable for reliable research or clinical use [1].

Stability Formulation Excipient β-cyclodextrin Moisture protection

Limaprost 74397-12-9: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Models of Lumbar Spinal Stenosis and Neurogenic Claudication

Based on direct clinical trial evidence showing superiority over NSAIDs (etodolac) for improving walking distance and HRQOL [1], and non-inferiority to pregabalin for pain and disability [2], limaprost is an ideal reference compound for preclinical models of LSS. Researchers can use limaprost at the established optimal dose of 15 μg/day (scaled appropriately) to study mechanisms of neurogenic intermittent claudication, cauda equina blood flow, and to benchmark novel therapeutic candidates against a proven vasoactive agent with well-defined clinical outcomes.

In Vitro Platelet Function and Thrombosis Assays Requiring High-Potency PGE1 Agonism

For studies investigating platelet adhesion, aggregation, and thrombus formation where a potent and stable PGE1 receptor agonist is required, limaprost offers a distinct advantage. Its 10- to 1,000-fold higher potency in inhibiting platelet adhesiveness compared to native PGE1 (alprostadil) [3] allows for the use of significantly lower molar concentrations, minimizing solvent effects and off-target interactions. This makes it a superior tool compound for delineating EP receptor signaling pathways in platelets and for screening novel antiplatelet agents.

Development and Validation of Stability-Indicating Analytical Methods for Prostaglandin Analogs

The well-characterized instability of limaprost to humidity and the quantifiable stabilization achieved with β-cyclodextrin [4] make it an excellent model compound for developing and validating stability-indicating analytical methods (e.g., LC-MS/MS). Its degradation pathways under accelerated conditions (30°C/75% R.H.) provide a robust challenge for method specificity, while the need for sub-pg/mL quantification in pharmacokinetic studies [5] demands ultra-high sensitivity, making it a benchmark for bioanalytical method development in the prostaglandin class.

Investigating Therapeutic Strategies for Thromboangiitis Obliterans (Buerger's Disease)

Limaprost is specifically approved for improving ischemic symptoms in thromboangiitis obliterans (TAO) [6]. While a direct comparison with ticlopidine showed no significant difference in this indication [6], limaprost's dual mechanism (vasodilation and antiplatelet) and favorable safety profile provide a unique pharmacological probe for TAO research. It is particularly suited for studies exploring vascular remodeling, endothelial function, and pain pathways in this rare inflammatory vascular disease, and for evaluating combination therapies where its vasodilatory action may complement other interventions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Limaprost

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.